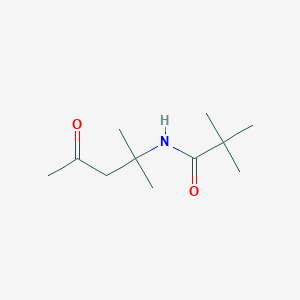
2,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide is a chemical compound with a complex structure that includes multiple methyl groups and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide typically involves the reaction of 2,2-dimethylpropanamide with 2-methyl-4-oxopentanal under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the required production volume, cost considerations, and the desired purity of the final product. Industrial production often employs advanced techniques such as distillation and crystallization to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to a variety of different products depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions can vary widely. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in a range of different compounds depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2-Dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide include other amides and ketones with similar structural features. Examples include:
- N,N-Dimethylacetamide
- 2,2-Dimethylpropanamide
- 2-Methyl-4-oxopentanal
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and its unique three-dimensional structure. This uniqueness can result in different reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
78371-16-1 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2,2-dimethyl-N-(2-methyl-4-oxopentan-2-yl)propanamide |
InChI |
InChI=1S/C11H21NO2/c1-8(13)7-11(5,6)12-9(14)10(2,3)4/h7H2,1-6H3,(H,12,14) |
InChI Key |
RHGBLZOKFYDGFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


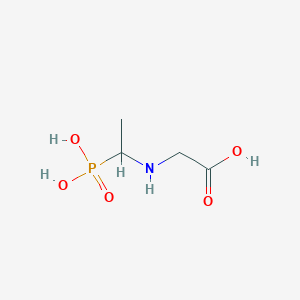
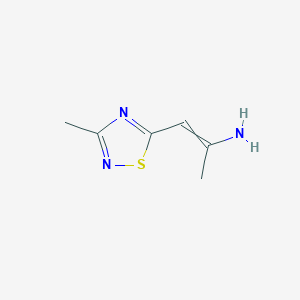
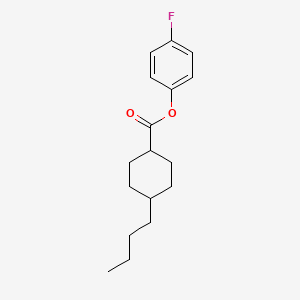

![3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14429662.png)
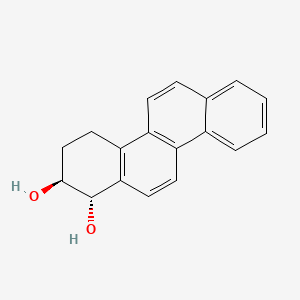
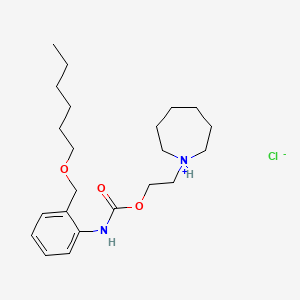
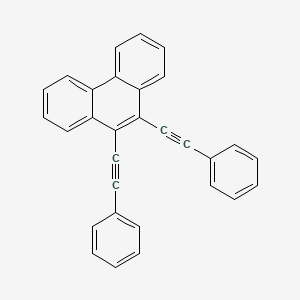

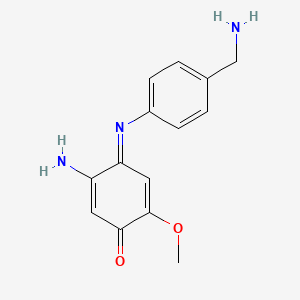

![Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane](/img/structure/B14429685.png)
![[(Chloroethynyl)sulfanyl]benzene](/img/structure/B14429686.png)
![Benzenesulfonamide, N-[[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]carbonyl]-2-(pentafluoroethoxy)-](/img/structure/B14429688.png)
